rac Secoisolariciresinol-13C3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

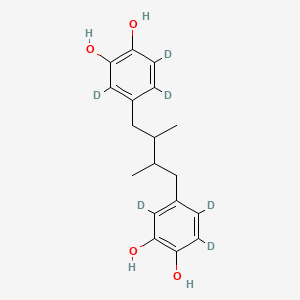

rac Secoisolariciresinol-13C3: is a synthetic isotopically labeled compound derived from secoisolariciresinol, a type of lignan found in various plant sources such as flaxseeds, sesame seeds, and whole grains. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.

Wissenschaftliche Forschungsanwendungen

rac Secoisolariciresinol-13C3 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of lignans in plant extracts and dietary supplements.

Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Medicine: Research focuses on its potential therapeutic effects in the prevention and treatment of diseases such as cancer, cardiovascular diseases, and osteoporosis.

Industry: this compound is used in the development of functional foods and nutraceuticals, leveraging its health-promoting properties.

Zukünftige Richtungen

The ability of rac Secoisolariciresinol-13C3 to exert a multi-functional response reducing oxidative stress, inflammation, and BBB permeability makes it an exciting potential therapeutic for neuroinflammatory diseases . More research is needed to determine the mechanism by which this compound mediates these effects .

Wirkmechanismus

Target of Action

Secoisolariciresinol, the parent compound of rac Secoisolariciresinol-13C3, has been used in trials studying the prevention of breast cancer .

Mode of Action

It is known that secoisolariciresinol, the parent compound, has significant estrogenic activity . This suggests that it may interact with estrogen receptors, leading to changes in gene expression and cellular function.

Biochemical Pathways

It is known that secoisolariciresinol, the parent compound, is involved in the metabolism of amino acids and short-chain fatty acids

Result of Action

Studies on secoisolariciresinol, the parent compound, suggest that it has anti-inflammatory effects and can protect the blood-brain barrier . It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier in vivo, and prevent enhanced blood-brain barrier permeability during systemic inflammatory response .

Action Environment

It is known that the parent compound, secoisolariciresinol, is present in some cereals such as rye , suggesting that dietary intake could potentially influence its bioavailability and efficacy.

Biochemische Analyse

Molecular Mechanism

Studies on secoisolariciresinol suggest that it might be involved in the regulation of various cellular processes

Dosage Effects in Animal Models

The dosage effects of Rac Secoisolariciresinol-13C3 in animal models have not been studied. Studies on secoisolariciresinol have shown antidepressant effects in ovariectomized mice .

Metabolic Pathways

Secoisolariciresinol is known to be involved in lignan biosynthesis .

Subcellular Localization

Studies on related Rac/Rop small GTPases in rice have shown that they can be localized to various subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac Secoisolariciresinol-13C3 typically involves the incorporation of carbon-13 isotopes into the secoisolariciresinol molecule. This can be achieved through various synthetic routes, including:

Starting Material Preparation: The synthesis begins with the preparation of labeled precursors, such as carbon-13 labeled phenylpropanoids.

Coupling Reactions: The labeled precursors undergo coupling reactions to form the lignan structure. Common reagents used in these reactions include palladium catalysts and base conditions.

Purification: The final product is purified using chromatographic techniques to obtain this compound with high isotopic purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification methods such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions: rac Secoisolariciresinol-13C3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct biological activities.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and interactions with other compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lignan derivatives, while reduction can produce various reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

rac Secoisolariciresinol-13C3 can be compared with other lignans and related compounds:

Secoisolariciresinol: The non-labeled form of the compound, commonly found in plant sources.

Matairesinol: Another lignan with similar antioxidant and health-promoting properties.

Enterolactone: A metabolite of lignans produced by gut microbiota, known for its estrogenic and anti-cancer activities.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research focused on understanding the metabolism and biological effects of lignans.

Eigenschaften

CAS-Nummer |

1346602-47-8 |

|---|---|

Molekularformel |

C20H26O6 |

Molekulargewicht |

365.399 |

IUPAC-Name |

(2R,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16+/i11+1,12+1,15+1/m0/s1 |

InChI-Schlüssel |

PUETUDUXMCLALY-JQGCDJRGSA-N |

SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |

Synonyme |

(2R,3R)-rel-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-(±)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)